molecular formula C20H16NO8P B1148941 FLUORESCEIN MONOPHOSPHATE MONOAMMONIUM CAS No. 197777-68-7

FLUORESCEIN MONOPHOSPHATE MONOAMMONIUM

Cat. No.: B1148941
CAS No.: 197777-68-7
M. Wt: 429.316701
InChI Key:
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Description

FMP (cas# 197777-68-7) is a compound useful in organic synthesis.

Scientific Research Applications

1. Biological Probes Development

Fluorescein derivatives, including fluorescein monophosphate monoammonium, have been extensively used to develop sophisticated fluorescent dyes for biochemical and biological experiments. These dyes play a pivotal role in modern research, enabling advanced studies in biochemistry and biology through their application in chemical biology (Lavis, 2017).

2. DNA Damage Profiling

Capillary electrophoresis with laser fluorescence detection, using fluorescein derivatives, has been employed to profile DNA damage. This technique can differentiate between DNA exposed to ionizing radiation and hydrogen peroxide, suggesting its utility in identifying specific biomarkers for DNA exposure to various agents (Li, Moussa, & Giese, 1993).

3. Excited-State Reactions in Biochemical Systems

Fluorescein derivatives demonstrate excited-state proton transfer reactions, which are significant in biological systems. Studies have shown that amino acids with acidic side chains can induce such reactions in fluorescein, making it a valuable tool for investigating biochemical interactions (Crovetto et al., 2004).

4. Proton Exchange Reactions and pH Sensitivity

Fluorescein's complex nature allows for proton exchange reactions in its excited state, especially relevant in the study of pH-sensitive fluorophores. This property makes fluorescein derivatives useful in developing fluorescent indicators for various applications (Yguerabide, Talavera, Alvarez, & Quintero, 1994).

5. Medical Diagnostic Applications

Fluorescein derivatives are used in medical diagnostics, particularly in visualizing and understanding biological processes. Studies have shown their application in cell viability and energy metabolism analysis, as well as in examining cell cycle dynamics (Šranková et al., 2022).

6. Ocular Dynamics Measurement

Fluorescein monoglucuronide, a metabolite of fluorescein, has been used to measure ocular dynamics, providing insights into the diffusion coefficients and the interaction of fluorescein in the human eye (McLaren & Brubaker, 1986).

7. Fluorescence Probes for Analytes Detection

Fluorescein derivatives serve as key components in developing fluorescence probes, which are instrumental in detecting various analytes, including metal ions, anions, small molecules, and biological macromolecules. These probes enable sensitive and specific detection methods in analytical chemistry (Yan et al., 2017).

8. Geothermal Tracing

In geothermal studies, fluorescein is used as a tracer to understand fluid dynamics within geothermal reservoirs. Its thermal stability and reaction kinetics under varying conditions provide valuable data for geothermal research (Adams & Davis, 1991).

Safety and Hazards

The safety data sheet for fluorescein indicates that it causes serious eye irritation. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Future Directions

Fluorescence- and image-guided surgery are rapidly evolving fields aiming to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . The development of targeted molecular fluorophores, laser speckle contrast imaging, and augmented reality has the potential to improve surgical outcomes by providing more accurate and efficient image guidance during surgery .

Biochemical Analysis

Biochemical Properties

Fluorescein Monophosphate Monoammonium is known to interact with various enzymes in biochemical reactions . It serves as a fluorescence substrate, which means it can absorb light at a certain wavelength and then re-emit light at a longer wavelength . This property makes it ideal for use in enzyme assays, where it can help visualize the presence or activity of specific enzymes .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorescence substrate. When used in enzyme assays, it can help illuminate various cellular processes by making certain enzymes visible under ultraviolet light . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism may vary depending on the enzymes and other biomolecules it interacts with.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with enzymes in biochemical reactions . As a fluorescence substrate, it can bind to certain enzymes and undergo a change that results in the emission of light . This can help reveal the presence or activity of these enzymes at the molecular level.

Temporal Effects in Laboratory Settings

As a fluorescence substrate, its effects are likely to be observable shortly after it is introduced into a biochemical reaction . Over time, the fluorescence may decrease as the compound is metabolized or degraded.

Metabolic Pathways

This compound is involved in biochemical reactions as a fluorescence substrate

Transport and Distribution

As a fluorescence substrate, it is likely to be transported to the site of the enzyme it interacts with .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific enzymes it interacts with . As a fluorescence substrate, it can help visualize these enzymes, which may be located in various compartments or organelles within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluorescein Monophosphate Monoammonium involves the reaction of Fluorescein with phosphorus oxychloride and then with ammonium hydroxide.", "Starting Materials": [ "Fluorescein", "Phosphorus oxychloride", "Ammonium hydroxide" ], "Reaction": [ "Fluorescein is dissolved in a solvent such as dimethylformamide or dimethyl sulfoxide.", "Phosphorus oxychloride is added dropwise to the solution while stirring at a low temperature.", "The reaction mixture is then heated to reflux for several hours to complete the reaction.", "The resulting product is then cooled and added to a solution of ammonium hydroxide.", "The mixture is stirred for several hours at room temperature to allow for the formation of Fluorescein Monophosphate Monoammonium.", "The product is then isolated by filtration and washed with a suitable solvent such as water or ethanol.", "The final product is obtained as a solid and can be characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS No.

197777-68-7

Molecular Formula

C20H16NO8P

Molecular Weight

429.316701

Origin of Product

United States

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